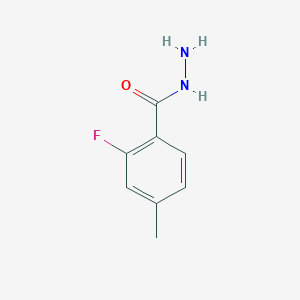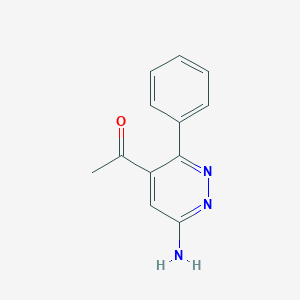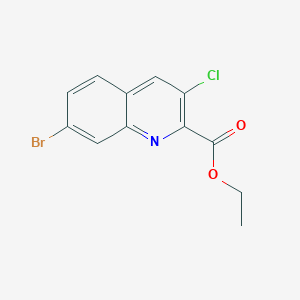![molecular formula C11H13NO B13668282 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one CAS No. 886366-77-4](/img/structure/B13668282.png)
9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a ketone functional group at the 5-position and a methyl group at the 9-position. Benzazepines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline can be employed, which proceeds in a syn-selective manner without forming any detectable over-addition product . This method involves the formation of a salt between an amino group and an acidic reagent, facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed systems and efficient hydrohalogenation methods are common in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-Arylated dibenzo[B,f]azepines: These compounds share a similar core structure but differ in the substitution pattern.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
886366-77-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-5-9-10(13)6-3-7-12-11(8)9/h2,4-5,12H,3,6-7H2,1H3 |
InChI Key |
DMHKLCWBDQXJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



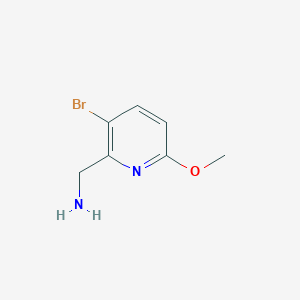

![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)

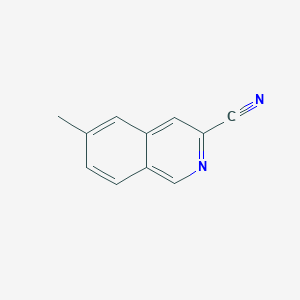
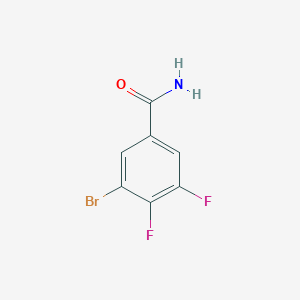
![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
